4-(Chlorosulfonyl)-3-methylbenzoic acid

Description

Nomenclature and Structural Characteristics

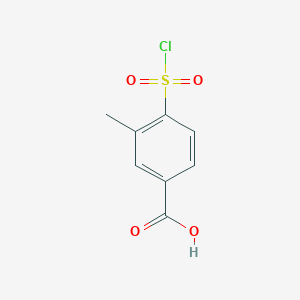

4-(Chlorosulfonyl)-3-methylbenzoic acid possesses the molecular formula C₈H₇ClO₄S and exhibits a molecular weight of 234.66 daltons. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, with the chlorosulfonyl group positioned at the para position (position 4) relative to the carboxylic acid functionality, while the methyl substituent occupies the meta position (position 3). The Chemical Abstracts Service registry number for this compound is 1314960-92-3, providing a unique identifier for database searches and chemical procurement.

The structural architecture of this compound features a benzene ring with three distinct functional groups that significantly influence its chemical behavior. The carboxylic acid group (-COOH) serves as a hydrogen bond donor and acceptor, while the chlorosulfonyl group (-SO₂Cl) acts as a highly electrophilic center susceptible to nucleophilic attack. The methyl group (-CH₃) provides steric bulk and electronic donation to the aromatic system through hyperconjugation effects. The Simplified Molecular Input Line Entry System representation is O=C(O)C1=CC=C(S(=O)(Cl)=O)C(C)=C1, which encodes the complete connectivity pattern of the molecule.

The three-dimensional molecular geometry reveals specific spatial arrangements that influence reactivity patterns. The chlorosulfonyl group adopts a tetrahedral geometry around the sulfur center, with the sulfur-chlorine bond length typically measuring approximately 2.0 Angstroms. The carboxylic acid functionality can exist in both syn and anti conformations relative to the aromatic ring, with the anti conformation generally being more thermodynamically favored due to reduced steric interactions.

Historical Context and Discovery

The development of this compound as a distinct chemical entity emerged from the broader historical context of aromatic sulfonyl chloride chemistry, which gained prominence during the early twentieth century. The synthesis of chlorosulfonyl-substituted benzoic acids represents an evolution from classical sulfonylation methodologies that were initially developed for pharmaceutical applications. While specific historical documentation regarding the first synthesis of this particular compound remains limited in the available literature, the methodological approaches for its preparation derive from established protocols for aromatic chlorosulfonylation reactions.

The compound's recognition as a valuable synthetic intermediate coincided with advances in medicinal chemistry research, particularly during the development of sulfonamide-based pharmaceuticals. The synthetic route typically involves the treatment of 4-methylbenzoic acid with chlorosulfonic acid under controlled conditions, a methodology that reflects the broader development of electrophilic aromatic substitution chemistry. This synthetic approach demonstrates the influence of classical organic chemistry principles on contemporary compound development.

Research interest in this compound has intensified significantly in recent years, particularly following the recognition of its potential as a derivatization agent for analytical chemistry applications. The compound's emergence as a novel tool for lipid analysis represents a significant departure from its traditional role as a synthetic intermediate, highlighting the evolving applications of established chemical entities in modern analytical methodologies.

Research Significance in Organic and Analytical Chemistry

The research significance of this compound extends across multiple domains of chemical science, with particular prominence in synthetic organic chemistry and analytical methodology development. In synthetic applications, the compound serves as a versatile electrophilic reagent capable of forming covalent bonds with various nucleophilic species, including amines, alcohols, and thiols. This reactivity profile makes it invaluable for the preparation of sulfonamide derivatives, which constitute an important class of pharmaceutical compounds.

Recent breakthrough research has established this compound as a revolutionary derivatization agent for analytical chemistry applications, particularly in the field of lipidomics. Investigators have demonstrated that this compound enables the charge-switch derivatization of monoacylglycerols, diacylglycerols, free sterols, and tocopherols, facilitating their analysis using reversed-phase ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. This methodology represents a significant advancement in analytical sensitivity, achieving detection limits in the range of 15-25 picomoles per milliliter for free sterols in plasma samples.

The derivatization reaction mechanism involves nucleophilic attack by hydroxyl groups present in lipid molecules on the electrophilic sulfur center of the chlorosulfonyl group, resulting in the formation of stable sulfonate ester linkages. This chemical transformation imparts negative charge characteristics to the derivatized lipids, enabling their efficient detection in negative ion mode mass spectrometry. The reaction conditions have been optimized to achieve maximum derivatization efficiency within 40 minutes at 60 degrees Celsius.

The analytical applications of this derivatization methodology have demonstrated remarkable improvements in detection capabilities compared to conventional approaches. In human plasma analysis, researchers have successfully identified 92 distinct lipid species across the targeted lipid classes, including 8 monoacylglycerols, 66 diacylglycerols, 15 free sterols, and 3 prenols. This comprehensive coverage represents a substantial enhancement over previously reported analytical methods for these lipid classes.

The compound's utility in analytical chemistry extends beyond lipid analysis to encompass broader applications in chemical derivatization strategies. The stability of the derivatives formed with this compound has been extensively validated, with short-term stability maintained for 10 hours at 4 degrees Celsius and long-term stability preserved for 5 days at negative 80 degrees Celsius. These stability characteristics are crucial for routine analytical applications and enable batch processing of samples without significant degradation concerns.

Properties

IUPAC Name |

4-chlorosulfonyl-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c1-5-4-6(8(10)11)2-3-7(5)14(9,12)13/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHLQLIKSZYXRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314960-92-3 | |

| Record name | 4-(chlorosulfonyl)-3-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound typically appears as a white to off-white solid and is soluble in organic solvents like chloroform. The chlorosulfonyl group (-SO₂Cl) allows it to act as a sulfonylating agent, enabling the introduction of sulfonyl groups into various organic molecules, which can be crucial in medicinal chemistry and material science applications.

Biological Activity Overview

Currently, there is no established specific biological role for 4-(chlorosulfonyl)-3-methylbenzoic acid. Its biological activity appears to be context-dependent, often linked to its reactivity rather than inherent pharmacological properties. The following sections summarize the findings from various studies that explore its potential biological implications.

The mechanism of action for this compound is not well-defined in the literature. However, it is suggested that its biological effects may result from:

- Nucleophilic Substitution Reactions : The chlorosulfonyl group can participate in nucleophilic substitutions, potentially leading to the formation of biologically active derivatives.

- Reactivity with Biological Molecules : Given its corrosive nature and reactivity with water, it may interact with cellular components under specific conditions, although such interactions are not thoroughly documented.

Comparative Analysis with Similar Compounds

To provide context for understanding the biological potential of this compound, a comparison with structurally related compounds can be insightful. Below is a summary table comparing similar compounds based on their structural features and known activities:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| 3-Chlorosulfonylbenzoic Acid | 4025-64-3 | 0.93 | Lacks methyl substitution; simpler structure |

| 4-Chlorosulfonylbenzoic Acid | 10130-89-9 | 0.92 | Similar functionality; different substitution pattern |

| Methyl 2-(Chlorosulfonyl)benzoate | 26638-43-7 | 0.90 | Ester derivative; different functional groups |

| Methyl 2-(Chlorosulfonyl)-3-methylbenzoate | 126535-26-0 | 0.89 | Contains methyl substitution; ester form |

| 2-(Chlorosulfonyl)benzoic Acid | 63914-81-8 | 0.88 | Different position of chlorosulfonyl group |

This table highlights the unique arrangement of functional groups in this compound, which may influence its reactivity and potential biological activity compared to these similar compounds.

Case Studies and Research Findings

While specific studies on the biological activity of this compound are scarce, related research provides insights into how benzoic acid derivatives can exhibit various biological activities:

- Inhibition Studies : Research on benzoic acid derivatives has shown that certain compounds can inhibit enzymes such as neurolysin and angiotensin-converting enzyme (ACE). Although direct studies on this compound are lacking, these findings suggest that similar structural motifs may confer bioactivity .

- Cell-Based Assays : In vitro studies on benzoic acid derivatives have demonstrated potential effects on protein degradation systems like the ubiquitin-proteasome pathway and autophagy-lysosome pathway. Such mechanisms could be relevant for understanding the biological implications of related compounds .

Comparison with Similar Compounds

4-Chloro-3-(chlorosulfonyl)benzoic acid

4-Chloro-3-(dimethylsulfamoyl)benzoic acid

- Structure : Dimethylsulfamoyl group replaces chlorosulfonyl at position 3.

- Molecular Formula: C₉H₁₀ClNO₄S.

- Key Differences : The dimethylsulfamoyl group introduces tertiary amine functionality, enhancing solubility in polar solvents. This modification is critical for compounds requiring improved bioavailability .

4-(Chlorosulfonyl)-3-formylbenzoic acid

- Structure : Formyl group at position 3 instead of methyl.

- Molecular Formula : C₈H₅ClO₅S.

- Key Differences : The formyl group increases electrophilicity, making it reactive toward condensation reactions. This compound is used in synthesizing Schiff base derivatives .

Derivatives with Modified Sulfonamide Groups

4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid

4-Chloro-3-[[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid

- Structure : Trifluoromethyl-substituted aryl sulfamoyl group.

- Molecular Formula: C₁₄H₉Cl₂F₃NO₄S.

- Key Differences : The trifluoromethyl group increases lipophilicity and metabolic stability, a key feature in agrochemicals .

Positional Isomers and Analogues

2-[4-Chloro-3-(chlorosulfonyl)benzoyl]benzoic acid

3-Methylbenzoic acid

- Structure : Methyl at position 3 without sulfonyl groups.

- Molecular Formula : C₈H₈O₂.

- Key Differences : Lacks reactive sulfonyl groups, making it less versatile in drug synthesis but a common scaffold in fragrances .

Preparation Methods

Direct Chlorosulfonation of 3-Methylbenzoic Acid Derivatives

The most straightforward and commonly employed method for preparing 4-(chlorosulfonyl)-3-methylbenzoic acid is the direct chlorosulfonation of 3-methylbenzoic acid or its positional isomers using chlorosulfonic acid.

- Starting Material: 4-methylbenzoic acid or 3-methylbenzoic acid derivatives.

- Reagent: Chlorosulfonic acid (ClSO3H).

- Conditions: Heating the mixture at elevated temperature (typically around 140 °C) for several hours (e.g., 6 hours).

- Work-up: The reaction mixture is poured dropwise into crushed ice-water to decompose unreacted chlorosulfonic acid and precipitate the product.

- Isolation: The solid this compound is collected by filtration, washed with water, and purified by dissolution in ether followed by washing and drying.

- This method yields this compound as a solid product with high purity.

- The process is efficient and scalable, suitable for industrial synthesis.

- The product can be further converted into sulfonamides by reaction with amines under mild conditions.

This method was exemplified in a patent describing the preparation of 4-chloro-3-(chlorosulfonyl)benzoic acid derivatives, where chlorosulfonic acid was used to convert 4-chlorobenzoic acid into the corresponding chlorosulfonyl compound at 140 °C for 6 hours, followed by quenching in ice-water and extraction.

Multistep Synthesis via Chlorination and Acylation of 4-Methylbenzyl Alcohol Derivatives

An alternative preparation route involves a sequence of chlorination, hydrolysis, and acylation steps starting from 4-xylyl alcohol (4-methylbenzyl alcohol) derivatives.

| Step Number | Reaction Description | Reagents/Catalysts | Conditions/Notes | Yield & Purity |

|---|---|---|---|---|

| 1 | Chlorination of 4-xylyl alcohol to 4-(chloromethyl)benzyl chloride | Chlorine gas, dibenzoyl peroxide catalyst, triethanolamine | Chlorination at 60–75 °C; chlorine introduced gradually; reaction monitored by gas chromatography (GC) | High conversion with ≤0.05% unreacted methylol benzyl dichloride |

| 2 | Hydrolysis of chlorinated intermediate to 4-(hydroxymethyl)benzoic acid derivatives | Water addition | Controlled temperature; reaction completion confirmed by ≤0.05% residual chloromethyl compound | By-product 4-hydroxymethyl benzoic acid <5% |

| 3 | Acylation of hydrolysate with oxalyl chloride under DMF catalysis | Oxalyl chloride, DMF catalyst | Dropwise addition of oxalyl chloride at room temperature; reaction time ~14 hours; GC monitoring | Yield ~88.8%, purity ~99.4% of 4-(chloromethyl)benzoic acid chlorides |

Summary:

- This three-step method generates 4-(chloromethyl)benzoic acid chlorides, which are closely related intermediates.

- The process benefits from high yield and purity, with careful control of chlorination and hydrolysis steps.

- DMF acts as a catalyst in the acylation step, facilitating the formation of acid chlorides.

- The reaction conditions are mild and the process includes recycling of reagents and neutralization steps to minimize waste.

Summary Table of Preparation Methods

| Method No. | Starting Material | Reagents/Catalysts | Key Conditions | Product | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 3-Methylbenzoic acid | Chlorosulfonic acid | 140 °C, 6 hours | This compound | Not specified | High | Direct chlorosulfonation, industrially relevant |

| 2 | 4-Xylyl alcohol | Cl2, dibenzoyl peroxide, triethanolamine, water, oxalyl chloride, DMF | 60–75 °C chlorination; RT acylation | 4-(Chloromethyl)benzoic acid chlorides | 88.8 | 99.4 | Multistep with hydrolysis and acylation |

| 3 | 2-Amino-3-methylbenzoic acid | Dichlorohydantoin, benzoyl peroxide, DMF | 90–100 °C, 1 hour chlorination | 2-Amino-3-methyl-5-chlorobenzoic acid | 85–88 | 99 | Selective chlorination, related aromatic system |

Additional Notes on Reaction Monitoring and Purification

- Gas chromatography (GC) is frequently used to monitor the progress and completion of chlorination and acylation reactions, ensuring minimal residual starting materials or by-products.

- Purification often involves aqueous work-up, filtration, washing with water, and recrystallization from solvents such as ether or ethanol to achieve high purity.

- Neutralization steps with aqueous caustic soda or acetic acid adjust pH to optimize product isolation.

- Recycling of reagents like oxalyl chloride and organic solvents is practiced to improve process efficiency and environmental compliance.

Q & A

Basic: What are the primary synthetic routes for 4-(Chlorosulfonyl)-3-methylbenzoic acid, and how can reaction yields be optimized?

Answer:

The compound is typically synthesized via chlorosulfonation of 3-methylbenzoic acid derivatives. Evidence suggests that reacting 4-chlorobenzoic acid with chlorosulfonic acid under controlled temperatures (0–5°C) forms the sulfonyl chloride intermediate, which is stabilized in non-aqueous solvents like dichloromethane . Yield optimization involves:

- Temperature control : Excessive heat can lead to over-sulfonation or decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DCM) minimize side reactions.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Advanced: How does the reactivity of the chlorosulfonyl group in this compound compare to other sulfonyl chlorides in nucleophilic substitution reactions?

Answer:

The electron-withdrawing methyl and carboxylic acid groups at the 3- and 4-positions, respectively, activate the sulfonyl chloride for nucleophilic attack. Kinetic studies show faster reactivity compared to simpler aryl sulfonyl chlorides (e.g., benzenesulfonyl chloride) due to:

- Inductive effects : The electron-deficient aromatic ring enhances electrophilicity.

- Steric accessibility : The meta-methyl group minimally hinders the sulfonyl site.

For example, reactions with amines proceed at room temperature with >80% conversion, while analogous reactions with benzenesulfonyl chloride require heating .

Basic: What safety precautions are critical when handling this compound?

Answer:

The compound is classified as Skin Corrosion Category 1B (GHS) due to its sulfonyl chloride moiety. Key precautions include:

- PPE : Acid-resistant gloves (e.g., nitrile), face shields, and P3 respirators.

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors released during reactions.

- Storage : Keep in airtight containers at room temperature, away from moisture and bases .

Advanced: How can computational modeling predict the biological activity of derivatives of this compound?

Answer:

Molecular docking studies using the canonical SMILES (COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2CCCCC2)OCC3=CC=C(C=C3)C(=O)O) reveal potential interactions with diuretic targets like the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2). Key steps:

Geometry optimization : DFT calculations (B3LYP/6-31G*) refine the structure.

Docking : Software (AutoDock Vina) screens against NKCC2 (PDB: 6VX7), identifying hydrogen bonds between the sulfonamide group and Thr-343/Arg-344 residues.

ADMET prediction : LogP (~2.1) and polar surface area (~90 Ų) suggest moderate bioavailability .

Advanced: How can researchers resolve contradictions in reported by-products during its synthesis?

Answer:

Common by-products include 4-chloro-3-methylbenzoic acid (desulfonation) and disulfonated isomers . To resolve discrepancies:

- Analytical methods : Use HPLC-MS (e.g., C18 column, 0.1% formic acid mobile phase) to distinguish isomers.

- Reaction monitoring : In-situ IR spectroscopy tracks the S=O stretching band (1360–1380 cm⁻¹) to detect over-sulfonation.

- Literature alignment : Compare with patented protocols (e.g., Thieme’s synthesis for bumetanide derivatives) to validate conditions .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR :

- ¹H : δ 8.2 ppm (aromatic H adjacent to sulfonyl), δ 2.5 ppm (methyl group).

- ¹³C : δ 170 ppm (carboxylic acid C=O), δ 45 ppm (sulfonyl Cl).

- FT-IR : Peaks at 1170 cm⁻¹ (S=O asymmetric stretch) and 1680 cm⁻¹ (C=O).

- Mass Spec : ESI-MS [M-H]⁻ at m/z 232.1 .

Advanced: What role does this compound play in synthesizing polymer-bound catalysts?

Answer:

The sulfonyl chloride group enables covalent attachment to amine-functionalized polymers (e.g., polystyrene resins). Applications:

- Catalyst supports : Immobilize transition metals (e.g., Pd) for Heck coupling reactions.

- Sulfonation of cyclodextrins : Enhances water solubility for drug delivery systems.

Reaction efficiency depends on resin swelling and stoichiometric control (1:1 molar ratio of sulfonyl chloride to amine sites) .

Table 1: Key Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 158–160°C | DSC |

| logP | 1.8 ± 0.2 | HPLC (C18) |

| Aqueous Solubility | 2.3 mg/mL (pH 7.0, 25°C) | Shake-flask |

| pKa (COOH) | 3.1 | Potentiometric |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.